molecular formula C9H14N2O2 B14913289 N'-(cyclopropanecarbonyl)cyclobutanecarbohydrazide

N'-(cyclopropanecarbonyl)cyclobutanecarbohydrazide

Cat. No.: B14913289
M. Wt: 182.22 g/mol
InChI Key: VGPHVHHPFIAUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide is a compound that features both cyclopropane and cyclobutane rings, making it an interesting subject for chemical research. The presence of these strained ring systems often imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide typically involves the reaction of cyclopropanecarbonyl chloride with cyclobutanecarbohydrazide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing strained ring systems.

    Biology: Potential use in studying the effects of strained ring systems on biological activity.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor to drug candidates.

    Industry: May be used in the development of new materials with unique properties due to the presence of cyclopropane and cyclobutane rings.

Mechanism of Action

The mechanism of action of N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide is not well-documented. the compound’s reactivity is likely influenced by the strain in the cyclopropane and cyclobutane rings, which can make these rings more susceptible to chemical reactions. The hydrazide group can also participate in various reactions, potentially interacting with biological targets or other molecules in a specific manner.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylphenyl)cyclobutanecarbohydrazide: Similar structure but with a phenyl group instead of a cyclopropane ring.

    Cyclobutanecarbohydrazide: Lacks the cyclopropane ring, making it less strained and potentially less reactive.

Uniqueness

N’-(cyclopropanecarbonyl)cyclobutanecarbohydrazide is unique due to the presence of both cyclopropane and cyclobutane rings, which impart significant strain and reactivity to the molecule. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N'-(cyclopropanecarbonyl)cyclobutanecarbohydrazide

InChI

InChI=1S/C9H14N2O2/c12-8(6-2-1-3-6)10-11-9(13)7-4-5-7/h6-7H,1-5H2,(H,10,12)(H,11,13)

InChI Key

VGPHVHHPFIAUOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NNC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.